molecular formula C29H26ClN7O2S B11998757 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B11998757
M. Wt: 572.1 g/mol
InChI Key: OWXZCCCBIRFIPT-KBVAKVRCSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a pyrazole ring, and various functional groups. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.

    Coupling of the Triazole and Pyrazole Rings: This step may involve the use of coupling agents such as carbodiimides or phosphonium salts.

    Introduction of the Sulfanyl Group: This can be done through nucleophilic substitution reactions.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired acetohydrazide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry.

    Material Science:

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

    Anticancer Activity: Research into its potential as an anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membranes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal activities.

    Pyrazole Derivatives: Studied for their anti-inflammatory and anticancer properties.

Uniqueness

The unique combination of the triazole and pyrazole rings, along with the specific functional groups, may confer unique biological activities and chemical reactivity to 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H26ClN7O2S

Molecular Weight

572.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C29H26ClN7O2S/c1-19-26(20(2)37(35-19)24-7-5-4-6-8-24)17-31-32-27(38)18-40-29-34-33-28(21-9-15-25(39-3)16-10-21)36(29)23-13-11-22(30)12-14-23/h4-17H,18H2,1-3H3,(H,32,38)/b31-17+

InChI Key

OWXZCCCBIRFIPT-KBVAKVRCSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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